Bacopaside X

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Bacopaside X, a phytocompound found in Bacopa monnieri, primarily targets the D1 receptor . The D1 receptor is a type of dopamine receptor that plays a crucial role in the central nervous system, influencing cognition, learning, and memory.

Mode of Action

This compound interacts with its target, the D1 receptor, by binding to it . This interaction leads to various changes such as acetylcholinesterase inhibition , B-complex activation of vitamin acetyltransferase, β-amyloid reduction , enhanced cerebral blood flow , and amine synergy .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of the density and level of acetylcholine in the body . Acetylcholine is a neurotransmitter that plays a key role in memory and learning. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby enhancing its effects .

Pharmacokinetics

It’s known that triterpenoid saponins, like this compound, are transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and cognitive enhancement. This compound has shown promising results in neuroprotection, particularly in models of Alzheimer’s disease . It also enhances nerve impulse transmission by aiding in the repair of damaged neurons, enhancing kinase activity, neuronal synthesis, and restoring synaptic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. In natural conditions, the production of this compound is low due to environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of this compound .

Biochemische Analyse

Biochemical Properties

Bacopaside X interacts with various biomolecules in the body. It has been suggested to have a role in acetylcholinesterase inhibition, β-amyloid reduction, and neurotransmitter modulation . These interactions contribute to its therapeutic effects, particularly in neuroprotection and cognitive enhancement .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been associated with anti-inflammatory and antibacterial properties . It also has potential neuroprotective effects, as it has been shown to protect neurons from apoptosis and restore mitochondrial membrane potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been suggested to inhibit acetylcholinesterase, reduce β-amyloid, and modulate neurotransmitters such as acetylcholine, 5-hydroxytryptamine, and dopamine . These actions contribute to its neuroprotective and cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to maintain the sustained release of bacosides at target sites, suggesting a potential for long-term effects on cellular function .

Transport and Distribution

It is known that Bacopa monnieri, the plant from which this compound is derived, can be well absorbed through the intestines and has good blood-brain barrier penetration .

Subcellular Localization

Given its neuroprotective effects, it is likely that it interacts with various subcellular compartments, particularly in neurons .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bacopasid X beinhaltet die Extraktion von Bacopa monnieri, gefolgt von Reinigungsprozessen. Die Extraktion erfolgt in der Regel unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol. Der Rohextrakt wird dann chromatographischen Verfahren unterzogen, um Bacopasid X zu isolieren. Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig für diesen Zweck eingesetzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bacopasid X kann durch biotechnologische Ansätze wie Zellkultur, Sprosskultur, Wurzelkultur und Haarrwurzelkultur verbessert werden. Diese Methoden bieten eine kontrollierte Umgebung für das Wachstum von Bacopa monnieri, wodurch ein konstanter Ertrag an Bacopasid X sichergestellt wird. Bioreaktoren werden auch für die großtechnische Produktion eingesetzt und bieten eine optimale Umgebung für das Wachstum der Pflanze und die Produktion von Bacosiden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bacopasid X durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Formen führen kann .

Wissenschaftliche Forschungsanwendungen

Bacopasid X hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in analytischen Studien verwendet, um Bacoside in Extrakten von Bacopa monnieri zu identifizieren und zu quantifizieren.

Biologie: Bacopasid X wird auf seine Rolle bei der Verbesserung der kognitiven Funktion und des neurologischen Schutzes untersucht.

Medizin: Die Verbindung wird auf ihre entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften untersucht.

5. Wirkmechanismus

Bacopasid X übt seine Wirkungen über mehrere Mechanismen aus:

Kognitive Verbesserung: Bacopasid X hemmt Acetylcholinesterase, was zu erhöhten Acetylcholinspiegeln führt, einem Neurotransmitter, der für Lernen und Gedächtnis unerlässlich ist.

Entzündungshemmend: Die Verbindung moduliert entzündliche Signalwege und reduziert die Produktion von proinflammatorischen Zytokinen.

Krebshemmend: Bacopasid X induziert Apoptose in Krebszellen durch die Aktivierung von Caspasen und die Modulation von apoptotischen Signalwegen.

Vergleich Mit ähnlichen Verbindungen

Bacopasid X gehört zu einer Familie von Bacosiden, zu denen gehören:

Bacosid A: Eine Kombination aus Bacosid A3, Bacopasid II und Jujubogenin-Isomeren von Bacopasaponin C.

Bacopasid II: Ein weiteres Triterpensaponin mit neuroprotektiven und entzündungshemmenden Wirkungen.

Einzigartigkeit von Bacopasid X: Bacopasid X zeichnet sich durch seine spezifische Molekülstruktur aus, die zu seinen starken neuroprotektiven und kognitiven Verbesserungseffekten beiträgt. Seine Fähigkeit, mehrere Signalwege zu modulieren, darunter oxidativer Stress, Entzündung und Apoptose, macht es zu einer wertvollen Verbindung bei der Behandlung von neurodegenerativen Erkrankungen und kognitiven Störungen .

Zusammenfassend lässt sich sagen, dass Bacopasid X eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung.

Eigenschaften

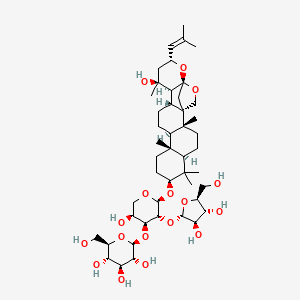

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQPHKSRUUPKK-GPUGMLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442623 | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94443-88-6 | |

| Record name | Bacopaside X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.